methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a thiazine ring, cyclopropyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazine Ring: This can be achieved by reacting a suitable cyclopropyl ketone with thiourea under acidic conditions to form the thiazine ring.
Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiazine ring, potentially converting it to a dihydrothiazine or a thiazolidine.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or ethanol (C₂H₅OH) can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydrothiazine, thiazolidine.
Substitution: Amides, alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. It can be tested for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as therapeutic agents. Its structure suggests it could interact with various biological targets, making it a versatile scaffold for drug design.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. The thiazine ring and cyclopropyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The benzoate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains cyclopropyl groups and is used in the synthesis of pharmaceuticals.
Thiazine derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is unique due to its combination of a thiazine ring, cyclopropyl groups, and a benzoate ester. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler or more common compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-[(3-cyclopropyl-2-cyclopropylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O4S/c1-26-18(25)11-2-4-12(5-3-11)20-17(24)15-10-16(23)22(14-8-9-14)19(27-15)21-13-6-7-13/h2-5,10,13-14H,6-9H2,1H3,(H,20,24) |
InChI Key |
JFAZGRQTBDFUHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NC3CC3)S2)C4CC4 |
Origin of Product |
United States |
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